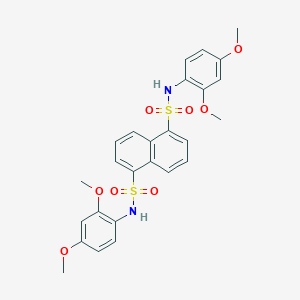
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide, commonly known as DNDS, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes. DNDS has been used extensively in studies related to cell signaling, cancer, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Electrical Conductivity
A study on polymers containing phenylene vinylene units highlighted the electrical conductivity variations with changes in polymer structure, suggesting potential applications in electronics or materials science. The highest conductivity observed was for poly(2,5-dimethoxyphenylene vinylene), indicating the importance of molecular structure in electrical properties (Antoun, Gagnon, Karasz, & Lenz, 1986).
Stability of Aryl Bis(nitrile oxides)
Research into aromatic bis(nitrile oxides) as potential curing agents for sealants demonstrates the chemical versatility and reactivity of compounds related to N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide. These findings can contribute to advancements in material sciences, especially in developing new sealants (Hanhela & Paul, 1989).
Properties of Aromatic Polyethers
The synthesis and analysis of aromatic polyethers containing naphthalene or quinoline units revealed their thermal stability and solubility in organic solvents. Such materials could be useful in high-performance applications requiring materials that withstand high temperatures without degrading (Bottino, Pasquale, Leonardi, & Pollicino, 1995).
Novel Fluorinated Polyimides
A study on fluorinated polyimides derived from bis(ether amine) monomers, including compounds related to the mentioned chemical, demonstrated their potential in creating transparent, flexible films with low moisture absorption and low dielectric constants. These materials are promising for electronic applications where high performance and durability are required (Chung & Hsiao, 2008).
Eigenschaften
IUPAC Name |
1-N,5-N-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O8S2/c1-33-17-11-13-21(23(15-17)35-3)27-37(29,30)25-9-5-8-20-19(25)7-6-10-26(20)38(31,32)28-22-14-12-18(34-2)16-24(22)36-4/h5-16,27-28H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METYNLDEWZFVTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=C(C=C(C=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-ethoxy(methylsulfonyl)anilino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B406977.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B406978.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B406981.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B406982.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B406983.png)
![N-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]acetamide](/img/structure/B406984.png)
![N-[(4-chlorophenyl)methyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide](/img/structure/B406985.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B406987.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B406988.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[4-(1-methylethyl)phenyl]acetamide](/img/structure/B406990.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B406991.png)
![2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-{2-[(phenylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B406992.png)
![N-[3-(dimethylamino)propyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406995.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[5-chloro-2-(methyloxy)phenyl]acetamide](/img/structure/B406997.png)